An In-depth Technical Guide to 2-Amino-6-tert-butylphenol: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-Amino-6-tert-butylphenol: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of fine chemical intermediates, substituted phenols occupy a position of paramount importance, serving as versatile scaffolds for the synthesis of a myriad of complex molecular architectures. Among these, 2-Amino-6-tert-butylphenol is a compound of significant interest to researchers and process chemists, particularly in the fields of medicinal chemistry, materials science, and catalysis. The strategic placement of a bulky tert-butyl group ortho to the hydroxyl moiety, and adjacent to an amino group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of the chemical properties, structure, and synthetic applications of 2-Amino-6-tert-butylphenol, designed for an audience of researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
2-Amino-6-tert-butylphenol is an aromatic organic compound characterized by a phenol ring substituted with an amino group at the 2-position and a tert-butyl group at the 6-position.
Caption: Chemical structure of 2-Amino-6-tert-butylphenol.
The presence of the electron-donating amino and hydroxyl groups, along with the sterically demanding tert-butyl group, dictates the molecule's reactivity and potential applications. The intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the amino group can also influence its conformation and chemical behavior.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 2-Amino-6-(tert-butyl)phenol | [1] |
| CAS Number | 22385-93-9 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Canonical SMILES | CC(C)(C)C1=C(C(=CC=C1)N)O | [1] |
| InChIKey | YYAWZRLFXBLUOQ-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥98% | [2] |
| Physical Form | Solid |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-Amino-6-tert-butylphenol is essential for its effective use in synthesis and for quality control purposes.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [3] |
| Solubility | Insoluble in water | Predicted based on the properties of similar compounds like 2,6-di-tert-butylphenol.[4] Soluble in common organic solvents. |
| pKa | Data not available | Expected to be a weak acid due to the phenolic hydroxyl group. |
| LogP | 2.38 | [2] |
Spectroscopic Characterization
2.1.1. ¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent such as CDCl₃, the proton NMR spectrum of 2-Amino-6-tert-butylphenol is expected to exhibit the following signals:
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear as a multiplet in the range of δ 6.5-7.0 ppm. The exact splitting pattern will depend on the coupling constants between them.
-
Hydroxyl Proton (1H): A broad singlet corresponding to the phenolic -OH group, likely in the range of δ 4.5-5.5 ppm. Its chemical shift can be highly variable depending on concentration and solvent.
-
Amino Protons (2H): A broad singlet for the -NH₂ protons, typically in the range of δ 3.5-4.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
tert-Butyl Protons (9H): A sharp singlet at approximately δ 1.4 ppm, integrating to nine protons, which is characteristic of the tert-butyl group.[5]
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is anticipated to show the following key resonances:
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the amino group. The carbon attached to the tert-butyl group will also be significantly shifted.
-
tert-Butyl Carbons (2C): A quaternary carbon signal around δ 34-35 ppm and a methyl carbon signal around δ 29-30 ppm.[6]
2.1.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.[7]
-
N-H Stretch: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[7]
-
C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.[8]
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the tert-butyl group.[8]
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.[8]
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹.[9]
2.1.4. Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, 2-Amino-6-tert-butylphenol is expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.
-
Major Fragmentation: A prominent peak at m/z = 150, resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group, which is a characteristic fragmentation pattern for tert-butyl substituted aromatic compounds.
Synthesis and Reactivity
Proposed Synthesis
A robust and scalable synthesis of 2-Amino-6-tert-butylphenol can be envisioned based on the well-established procedures for analogous substituted aminophenols.[5][10] The most logical synthetic route involves a two-step process starting from 2-tert-butylphenol:
-
Nitration: Regioselective nitration of 2-tert-butylphenol to introduce a nitro group at the 6-position, yielding 2-tert-butyl-6-nitrophenol.
-
Reduction: Subsequent reduction of the nitro group to an amino group to afford the final product.
Caption: Proposed synthetic pathway for 2-Amino-6-tert-butylphenol.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2-tert-Butyl-6-nitrophenol
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylphenol in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-6-tert-butylphenol
-
In a hydrogenation vessel, dissolve the synthesized 2-tert-butyl-6-nitrophenol in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (5-10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Amino-6-tert-butylphenol.
-
The product can be further purified by recrystallization if necessary.
Key Reactivity
The chemical reactivity of 2-Amino-6-tert-butylphenol is governed by the interplay of its three functional components: the phenolic hydroxyl group, the primary amino group, and the aromatic ring.
-
Schiff Base Formation: The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines).[11][12][13] This reaction is a cornerstone of its application in ligand synthesis.
Caption: General scheme for Schiff base formation from 2-Amino-6-tert-butylphenol.
-
N-Alkylation and N-Acylation: The amino group can be alkylated or acylated using standard synthetic methodologies.
-
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be derivatized through reactions with alkyl halides or acyl chlorides under basic conditions.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to electrophilic substitution, although the positions are strongly directed by the existing substituents and can be sterically hindered by the tert-butyl group.
Applications in Research and Development
The unique structural features of 2-Amino-6-tert-butylphenol make it a valuable building block in several areas of chemical research and development.
Ligand Synthesis for Homogeneous Catalysis
The most prominent application of 2-Amino-6-tert-butylphenol is in the synthesis of Schiff base ligands. These ligands, often referred to as "salen-type" or "salan-type" ligands when derived from salicylaldehydes, are capable of coordinating with a wide range of transition metals to form stable complexes.[14][15][16] These metal complexes have shown significant catalytic activity in various organic transformations, including:
-
Asymmetric synthesis
-
Oxidation reactions
-
Polymerization reactions
The steric bulk of the tert-butyl group can create a chiral pocket around the metal center, which is crucial for enantioselective catalysis.
Precursor for Bioactive Molecules and Heterocycles
The aminophenol moiety is a common structural motif in many biologically active compounds. 2-Amino-6-tert-butylphenol can serve as a starting material for the synthesis of various heterocyclic systems, such as benzoxazoles, which are known to exhibit a broad spectrum of pharmacological activities.[17] Its derivatives are also investigated for their antioxidant properties, a common feature of hindered phenols.[10][18]
Building Block in Materials Science
The rigid and sterically defined structure of 2-Amino-6-tert-butylphenol and its derivatives makes them interesting candidates for the development of novel organic materials, including polymers with enhanced thermal stability or specific optoelectronic properties.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-Amino-6-tert-butylphenol is not widely available, hazard information can be inferred from related compounds such as its hydrochloride salt and other substituted aminophenols. It should be handled with the standard precautions for a laboratory chemical.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-Amino-6-tert-butylphenol is a specialty chemical intermediate with a unique and valuable substitution pattern. Its utility, primarily as a precursor to sterically hindered Schiff base ligands, positions it as a key building block for the development of advanced catalysts. Furthermore, its potential as a scaffold for the synthesis of novel bioactive molecules and materials warrants continued investigation. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and its primary applications, offering a solid foundation for researchers and scientists working with this versatile compound.
References
- Wiley-VCH. (2006).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Semantic Scholar. (n.d.). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Wu, Q.-L., Guo, J., Huang, G.-B., Chan, A. S. C., Weng, J., & Lu, G. (2020). Supporting Information: Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approach to 2,2-Diarylethylamines. The Royal Society of Chemistry.
- Al-Majidi, S. M. H., & Al-Amery, M. H. A. (2021). Synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases.
- Koca, M., Cakir, U., & Kaya, R. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2187.
-
Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]
- Fugu, M. B., Ndahi, N. P., & Paul, B. B. (2013). Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 687-691.
-
UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]
- Benamor, F., & Boukli, F. (2023). Synthesis, Spectroscopic and Thermal Characterization and Antioxidant Activities of Three Schiff Bases Derived from Aminophenol.
- Jane, A. N., & Chioma, A. A. (2024). Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. Journal of Chemical and Pharmaceutical Research, 16(11), 1-6.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Manner, V. W., Markle, T. F., Freudenthal, J. H., Roth, J. P., & Mayer, J. M. (2007). Supporting Information: The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. The Royal Society of Chemistry.
-
University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-6-tert-butylphenol hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
- El-Sayed, N. N. E., & El-Gohary, N. S. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(52), 32903-32929.
-
Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
-
PubChem. (n.d.). 2-Amino-4-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 6-tert-Butyl-2,4-dimethylphenol. National Institute of Standards and Technology. Retrieved from [Link]
- Heterocycles. (2020).
Sources
- 1. 2-Amino-6-tert-butylphenol | C10H15NO | CID 14684983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 22385-93-9|2-Amino-6-(tert-butyl)phenol|BLD Pharm [bldpharm.com]
- 4. Phenol, 2,4,6-tri-tert-butyl- [webbook.nist.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Page loading... [guidechem.com]
- 11. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. iieta.org [iieta.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. onlinesciencepublishing.com [onlinesciencepublishing.com]
- 17. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
